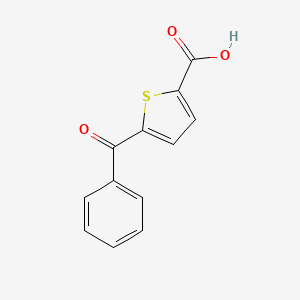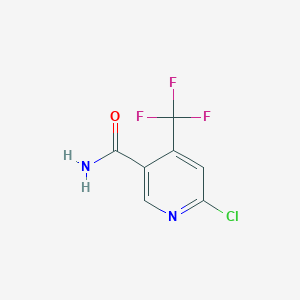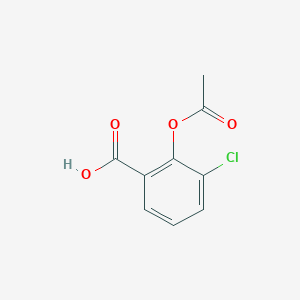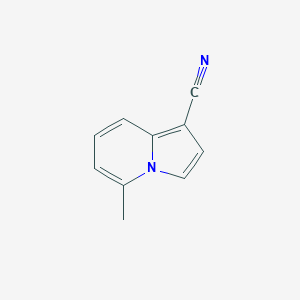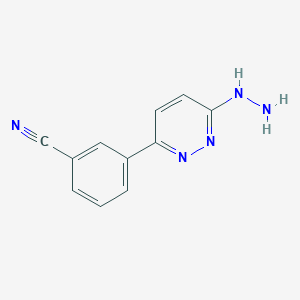
3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile is a heterocyclic compound that features a pyridazine ring substituted with a hydrazinyl group and a benzonitrile moiety. Pyridazine derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of the hydrazinyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile typically involves the reaction of 3-chloropyridazine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydrazinyl group can undergo oxidation to form azides or other nitrogen-containing functional groups.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazinyl derivatives.
Aplicaciones Científicas De Investigación
3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile is primarily attributed to its ability to interact with biological macromolecules. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The nitrile group can also participate in interactions with nucleophiles in biological systems, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile
- 3-(6-Methyl-3-pyridazinyl)benzonitrile
- 3-(6-Amino-3-pyridazinyl)benzonitrile
Comparison: 3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity compared to other pyridazine derivatives. The hydrazinyl group enhances its potential as a versatile intermediate in chemical synthesis and its ability to interact with biological targets .
Propiedades
Número CAS |
1022091-94-6 |
|---|---|
Fórmula molecular |
C11H9N5 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
3-(6-hydrazinylpyridazin-3-yl)benzonitrile |
InChI |
InChI=1S/C11H9N5/c12-7-8-2-1-3-9(6-8)10-4-5-11(14-13)16-15-10/h1-6H,13H2,(H,14,16) |
Clave InChI |
RISYIMBOKROORL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NN=C(C=C2)NN)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)



